(6-Etoxi-1,3-benzotiazol-2-il)acetonitrilo

Descripción general

Descripción

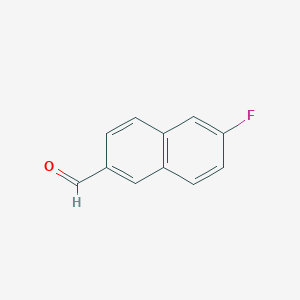

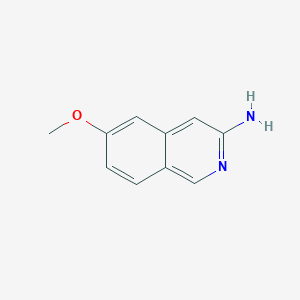

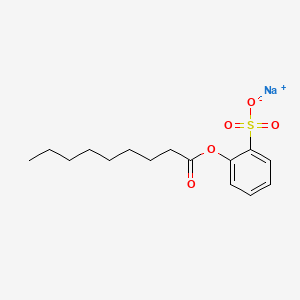

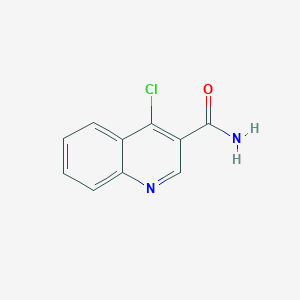

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is a useful research compound. Its molecular formula is C11H10N2OS and its molecular weight is 218.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Benzotiazol

Los benzotiazoles, incluido el (6-etoxi-1,3-benzotiazol-2-il)acetonitrilo, se utilizan como bloques de construcción para la síntesis orgánica y organoelemental . Son altamente reactivos, lo que permite una fácil funcionalización de los grupos 2-NH2 y 2-SH y del anillo de benceno de la porción de benzotiazol . Esto los convierte en valiosos en la síntesis de heterociclos farmacológicamente activos .

Desarrollo de Nuevos Medicamentos y Materiales

Las propiedades únicas de los benzotiazoles los hacen útiles en el desarrollo de nuevos medicamentos y materiales . Su alta reactividad y fácil funcionalización permiten la creación de una amplia variedad de compuestos con posibles aplicaciones terapéuticas o industriales .

Aplicaciones de Química Verde

Los benzotiazoles se pueden sintetizar utilizando principios de química verde y reactivos simples . Esto los convierte en opciones ecológicas y sostenibles para varios procesos químicos .

Síntesis de Compuestos Biológicamente Activos

Los benzotiazoles se utilizan en la síntesis de compuestos biológicamente activos e industrialmente demandados . Son particularmente útiles en la creación de azoles aromáticos, que tienen una amplia gama de aplicaciones en química medicinal .

Estudios Antimicrobianos

Se ha encontrado que los derivados de benzotiazol exhiben actividad antimicrobiana . Por ejemplo, los quelatos metálicos unidos a aminotiazol, incluidos los derivados de this compound, han mostrado una fuerte acción contra diversas especies microbianas .

Actividad antioxidante

Los compuestos derivados de this compound han demostrado actividad antioxidante . Esto los hace potencialmente útiles en el tratamiento de enfermedades asociadas con el estrés oxidativo .

Mecanismo De Acción

Target of Action

Similar compounds have shown strong action against various microbial species .

Mode of Action

It’s known that the compound is part of a class of aminothiazole schiff base ligands, which are designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . These ligands are then used for chelation with bivalent metal chlorides .

Biochemical Pathways

The compound is part of a class of aminothiazole schiff base ligands, which have been found to exhibit antimicrobial and antioxidant activities .

Result of Action

The compound has shown strong action against various microbial species, including Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . It also exhibits antifungal activity against Aspergillus niger and Aspergillus terreus species . The antioxidant activity of the compound has also been evaluated .

Análisis Bioquímico

Biochemical Properties

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form Schiff base ligands when reacted with 3-methoxy-2-hydroxybenzaldehyde . These ligands can chelate with bivalent metal ions such as cobalt, nickel, copper, and zinc, forming complexes that exhibit significant bioactivity . The interactions between (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile and these metal ions are primarily through coordination bonds, which enhance the compound’s stability and bioactivity.

Cellular Effects

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can lead to the formation of complexes that exhibit antimicrobial and antioxidant activities . These activities can influence cellular functions by inhibiting the growth of microbial cells and reducing oxidative stress within cells.

Molecular Mechanism

The molecular mechanism of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile involves its ability to form coordination complexes with metal ions. These complexes can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism . The binding interactions between (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile and metal ions are facilitated by the nitrogen and sulfur atoms in the benzothiazole ring, which act as coordination sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile can maintain its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells . The compound’s metabolism is influenced by its chemical structure, which allows it to participate in reactions such as oxidation, reduction, and conjugation.

Transport and Distribution

Within cells and tissues, (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in organic solvents also affects its distribution, allowing it to penetrate cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity and function within cells.

Propiedades

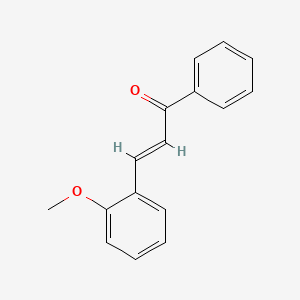

IUPAC Name |

2-(6-ethoxy-1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-14-8-3-4-9-10(7-8)15-11(13-9)5-6-12/h3-4,7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFUNHGTZYPDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634361 | |

| Record name | (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207400-12-2 | |

| Record name | (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenyl-2-(3-phenylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol](/img/structure/B1613475.png)

![[1,1'-Biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B1613476.png)